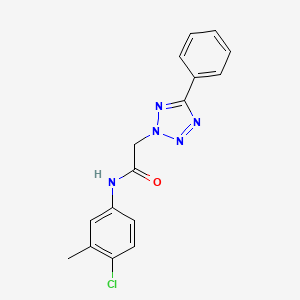![molecular formula C14H20BrNO2 B4692862 4-[4-(2-bromophenoxy)butyl]morpholine](/img/structure/B4692862.png)
4-[4-(2-bromophenoxy)butyl]morpholine
Übersicht
Beschreibung
4-[4-(2-bromophenoxy)butyl]morpholine, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. BPPB is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
Wirkmechanismus
The mechanism of action of 4-[4-(2-bromophenoxy)butyl]morpholine involves the inhibition of TRPM8 channels. TRPM8 channels are activated by cold temperature and menthol, and their activation leads to the influx of calcium ions into cells. 4-[4-(2-bromophenoxy)butyl]morpholine blocks the influx of calcium ions by binding to a specific site on the TRPM8 channel, thereby inhibiting its activity.
Biochemical and Physiological Effects:
4-[4-(2-bromophenoxy)butyl]morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[4-(2-bromophenoxy)butyl]morpholine can inhibit the activity of TRPM8 channels in a dose-dependent manner. In vivo studies have shown that 4-[4-(2-bromophenoxy)butyl]morpholine can reduce the sensitivity to cold temperature and pain in animal models. 4-[4-(2-bromophenoxy)butyl]morpholine has also been shown to have potential applications in the treatment of inflammatory pain and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[4-(2-bromophenoxy)butyl]morpholine in lab experiments is its selectivity for TRPM8 channels. 4-[4-(2-bromophenoxy)butyl]morpholine has been shown to have minimal effects on other ion channels, making it a useful tool for studying the specific role of TRPM8 channels in various physiological processes. However, one of the limitations of using 4-[4-(2-bromophenoxy)butyl]morpholine is its relatively low potency compared to other TRPM8 channel inhibitors. This can make it more difficult to achieve complete inhibition of TRPM8 channels in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-bromophenoxy)butyl]morpholine. One area of interest is the potential use of 4-[4-(2-bromophenoxy)butyl]morpholine in the treatment of pain. 4-[4-(2-bromophenoxy)butyl]morpholine has been shown to have analgesic effects in animal models, and further studies are needed to determine its potential as a pain medication. Another area of interest is the role of TRPM8 channels in cancer. TRPM8 channels have been shown to be involved in the progression of several types of cancer, and 4-[4-(2-bromophenoxy)butyl]morpholine may have potential as a cancer therapy. Finally, further studies are needed to determine the long-term safety and efficacy of 4-[4-(2-bromophenoxy)butyl]morpholine in humans.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-bromophenoxy)butyl]morpholine has been studied extensively for its potential applications in the field of neuroscience. TRPM8 channels are expressed in various tissues, including sensory neurons, and are involved in the regulation of pain perception, thermoregulation, and other physiological processes. 4-[4-(2-bromophenoxy)butyl]morpholine has been shown to inhibit TRPM8 channels in a dose-dependent manner, making it a potential tool for studying the role of TRPM8 channels in these processes.
Eigenschaften
IUPAC Name |
4-[4-(2-bromophenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16/h1-2,5-6H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNJGJJOQSPXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4692780.png)

![methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4692798.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4692804.png)
![3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4692808.png)
![2-[(4-chlorobenzyl)thio]-5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4692810.png)
![5-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4692815.png)
![2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4692819.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpropanamide](/img/structure/B4692831.png)

![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4692846.png)
![(3aR,7aS)-2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4692853.png)
![N-cyclohexyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4692857.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4692868.png)